Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1009620-97-6
VCID: VC2791891
InChI: InChI=1S/C6H7ClN2O3/c1-2-11-6(10)5-8-4(3-7)12-9-5/h2-3H2,1H3
SMILES: CCOC(=O)C1=NOC(=N1)CCl
Molecular Formula: C6H7ClN2O3
Molecular Weight: 190.58 g/mol

Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate

CAS No.: 1009620-97-6

Cat. No.: VC2791891

Molecular Formula: C6H7ClN2O3

Molecular Weight: 190.58 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate - 1009620-97-6

Specification

CAS No. 1009620-97-6
Molecular Formula C6H7ClN2O3
Molecular Weight 190.58 g/mol
IUPAC Name ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate
Standard InChI InChI=1S/C6H7ClN2O3/c1-2-11-6(10)5-8-4(3-7)12-9-5/h2-3H2,1H3
Standard InChI Key AUTFGCQEAOOQAR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NOC(=N1)CCl
Canonical SMILES CCOC(=O)C1=NOC(=N1)CCl

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate possesses a distinctive heterocyclic architecture centered around the 1,2,4-oxadiazole ring. This five-membered ring contains one oxygen atom and two nitrogen atoms in a specific arrangement that contributes to its unique chemical properties. The compound's molecular formula is C6H7ClN2O3, corresponding to a molecular weight of 190.58 g/mol . Its exact mass of 190.014526 provides a precise reference point for mass spectrometric identification and analysis .

The structure features two key functional groups attached to the oxadiazole core: a chloromethyl group at the 5-position that serves as a reactive electrophilic site, and an ethyl carboxylate group at the 3-position that can undergo various transformations typical of esters. This arrangement of functional groups creates a molecule with multiple reactive sites that can be selectively modified through appropriate chemical reactions.

For identification and database searching purposes, the compound is registered under CAS number 1009620-97-6 and MDL number MFCD11052346 . These standardized identifiers facilitate accurate retrieval of information about the compound from chemical databases and literature sources.

Physical and Chemical Properties

The physical and chemical properties of Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate are crucial for understanding its behavior in various experimental conditions and for developing appropriate handling and storage protocols. These properties are summarized in Table 1 below:

Table 1: Physical and Chemical Properties of Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate

PropertyValue
Density1.4±0.1 g/cm³
Boiling Point276.1±42.0 °C at 760 mmHg
Flash Point120.8±27.9 °C
Polar Surface Area (PSA)65.22000
LogP0.60
Vapor Pressure0.0±0.6 mmHg at 25°C
Index of Refraction1.493
Storage Condition2-8°C

The moderate LogP value of 0.60 indicates a balanced lipophilicity profile, suggesting potential for reasonable membrane permeability while maintaining sufficient water solubility . This property is particularly relevant for compounds intended for pharmaceutical applications, as it influences absorption, distribution, and bioavailability. The polar surface area (PSA) of 65.22 provides information about the molecule's hydrogen bonding potential and its ability to penetrate cell membranes.

The compound's relatively high boiling point (276.1±42.0 °C at 760 mmHg) and flash point (120.8±27.9 °C) indicate low volatility under standard laboratory conditions . These properties have important implications for handling and processing the compound, suggesting that it can be manipulated safely at room temperature with appropriate precautions.

Applications in Drug Discovery and Medicinal Chemistry

The Significance of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole heterocyclic system, which forms the core of Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate, has emerged as an important pharmacophore in medicinal chemistry. Interest in the biological applications of 1,2,4-oxadiazoles has doubled in the past fifteen years, reflecting their growing importance in drug discovery . This surge in interest is attributable to the unique bioisosteric properties of the 1,2,4-oxadiazole ring and its exceptionally wide spectrum of biological activities.

The 1,2,4-oxadiazole heterocyclic ring provides an excellent framework for novel drug development, with compounds containing this core structure being investigated for numerous therapeutic applications, including:

  • Anticancer activities, with several derivatives showing promising results against various cancer cell lines

  • Antimicrobial properties against bacteria, fungi, and parasites

  • Anti-inflammatory effects through various biological pathways

  • Antiviral activities against several viral pathogens

  • Central nervous system activities, including anxiolytic and antidepressant effects

The versatility of 1,2,4-oxadiazole derivatives in medicinal chemistry stems from their ability to act as bioisosteres for various functional groups commonly found in drug molecules, particularly carboxylic acids, esters, and amides. These substitutions can often lead to improved pharmacokinetic properties, enhanced metabolic stability, or better target selectivity.

Structure-Activity Relationships of 1,2,4-Oxadiazole Compounds

Research on 1,2,4-oxadiazole derivatives has revealed important structure-activity relationships that provide valuable insights for rational drug design. These insights are particularly relevant when considering the potential applications of Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate as a building block for bioactive compounds.

Studies have demonstrated that the configuration of the oxadiazole ring is crucial for biological activity. For example, changing from a 1,2,4-oxadiazole configuration to a 1,3,4-oxadiazole configuration can dramatically alter or even completely abolish biological activity . This observation underscores the importance of the specific electronic distribution and hydrogen-bonding capabilities of the 1,2,4-oxadiazole ring in interactions with biological targets.

The substitution pattern on the oxadiazole ring significantly impacts biological properties. Research has shown that replacing a pyridyl group with a methyl substituent in the 3-position of 1,2,4-oxadiazole can lead to a marked increase in antiparasitic activity . This suggests that the ethyl carboxylate group at the 3-position of Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate might be modified to optimize biological activities of derivative compounds.

Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate has been referenced in patents from pharmaceutical companies including ARGENTA DISCOVERY LIMITED and ASTRAZENECA AB, indicating its relevance to pharmaceutical research and development efforts . These citations suggest that the compound serves as a key intermediate in the synthesis of drug candidates or other bioactive compounds.

Comparison with Related Oxadiazole Derivatives

Bioisosteric Applications in Drug Design

One of the most valuable applications of 1,2,4-oxadiazole derivatives in medicinal chemistry is their use as bioisosteres for common functional groups. Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate and similar compounds can function as bioisosteres for carboxylates and carboxamides in drug design . This property makes them useful for modifying lead compounds to improve pharmacokinetic properties or biological activities.

The substitution of a carboxylic acid, ester, or amide group with a 1,2,4-oxadiazole ring can alter several important properties of a drug molecule:

  • Metabolic stability, potentially extending half-life

  • Lipophilicity, affecting membrane permeability and distribution

  • pKa values, influencing ionization state at physiological pH

  • Hydrogen bonding patterns, affecting receptor interactions

  • Molecular geometry and conformational preferences

These modifications can lead to improved drug-like properties, enhanced target selectivity, or reduced side effects. The specific substitution pattern in Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate, with reactive groups at both the 3- and 5-positions, provides flexibility for diverse structural modifications in drug design applications.

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